Ovalbumin peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

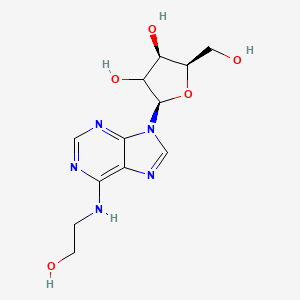

Le peptide d'ovalbumine est un composé bioactif dérivé de l'ovalbumine, la principale protéine présente dans le blanc d'œuf. L'ovalbumine représente environ 55 % de la protéine totale du blanc d'œuf et est connue pour sa séquence et son homologie tridimensionnelle avec la superfamille des sérines. contrairement à la plupart des sérines, l'ovalbumine n'est pas un inhibiteur de la sérine protéase . Les peptides d'ovalbumine présentent un intérêt particulier en raison de leurs propriétés antimicrobiennes, immunologiques et biochimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les peptides d'ovalbumine sont généralement préparés par hydrolyse enzymatique de l'ovalbumine. Des enzymes comme la flavourzyme, la pepsine, la trypsine, la neutrase, la papaïne et l'alcalase sont couramment utilisées pour hydrolyser l'ovalbumine en fragments peptidiques plus petits . Parmi celles-ci, l'hydrolysat de pepsine a montré la plus forte activité antimicrobienne .

Méthodes de production industrielle : En milieu industriel, la production de peptides d'ovalbumine implique une hydrolyse enzymatique à grande échelle suivie de processus de purification. Des techniques telles que l'extraction par liaison à des liposomes immobilisés et la chromatographie liquide haute performance en phase inverse (RP-HPLC) sont utilisées pour isoler et purifier les peptides actifs . La méthode d'extraction par liaison à des liposomes immobilisés est particulièrement efficace pour le criblage des peptides antimicrobiens en raison de son efficacité élevée et de sa simplicité procédurale .

Analyse Des Réactions Chimiques

Types de réactions : Les peptides d'ovalbumine peuvent subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de groupes fonctionnels spécifiques dans la structure du peptide.

Réactifs et conditions courants :

Oxydation : Des oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder des résidus d'acides aminés spécifiques dans le peptide.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou le bêta-mercaptoéthanol sont utilisés pour réduire les ponts disulfures dans le peptide.

Substitution : Des réactions de substitution peuvent se produire par l'interaction du peptide avec divers réactifs chimiques, conduisant à des modifications de résidus d'acides aminés spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou d'acides sulfoniques, tandis que la réduction peut entraîner la rupture des ponts disulfures, produisant des groupes thiols libres.

Applications De Recherche Scientifique

Les peptides d'ovalbumine ont une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action des peptides d'ovalbumine implique leur interaction avec les membranes cellulaires bactériennes. Les peptides antimicrobiens dérivés de l'ovalbumine, comme l'Opep2, interagissent avec la membrane de la paroi cellulaire, provoquant une sortie de potassium, une fuite de nucléotides et finalement la mort cellulaire . Ce mécanisme de perturbation membranaire est un facteur clé de leur activité antimicrobienne.

Mécanisme D'action

The mechanism of action of ovalbumin peptides involves their interaction with bacterial cell membranes. Antimicrobial peptides derived from ovalbumin, such as Opep2, interact with the cell wall membrane, causing potassium efflux, nucleotide leakage, and ultimately cell death . This membrane-disruptive mechanism is a key factor in their antimicrobial activity.

Comparaison Avec Des Composés Similaires

Les peptides d'ovalbumine peuvent être comparés à d'autres peptides antimicrobiens dérivés de différentes sources, telles que :

Défensines : Trouvées chez les plantes, les insectes et les mammifères, les défensines présentent également une activité antimicrobienne en perturbant les membranes cellulaires microbiennes.

Cathélicidines : Ces peptides, trouvés chez les mammifères, ont des propriétés antimicrobiennes à large spectre et fonctionnent de manière similaire en perturbant les membranes microbiennes.

Peptides dérivés de la lactoferrine : Dérivés de la protéine du lait lactoferrine, ces peptides possèdent des propriétés antimicrobiennes et immunomodulatrices.

Unicité des peptides d'ovalbumine : Les peptides d'ovalbumine sont uniques en raison de leur origine à partir d'une source largement disponible et renouvelable : le blanc d'œuf. Leur nature bien caractérisée et la facilité de production en font des candidats attractifs pour diverses applications dans la recherche et l'industrie.

Propriétés

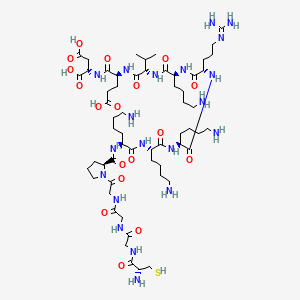

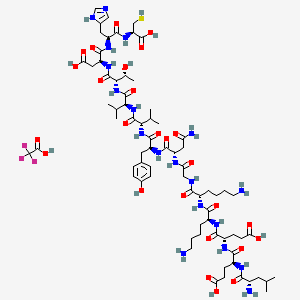

Formule moléculaire |

C74H120N26O25 |

|---|---|

Poids moléculaire |

1773.9 g/mol |

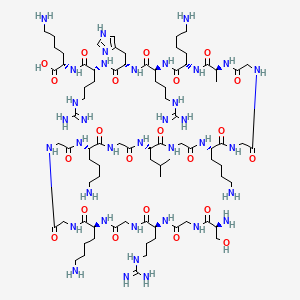

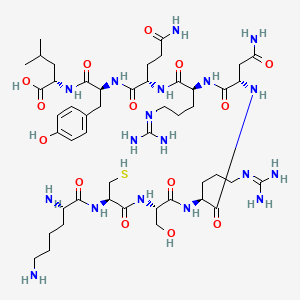

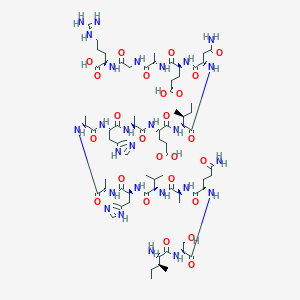

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |

Clé InChI |

GSSMIHQEWAQUPM-AOLPDKKJSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)